molecular formula C19H21F3N2O3 B11420422 ethyl 1-ethyl-3,5-dimethyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrrole-2-carboxylate

ethyl 1-ethyl-3,5-dimethyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11420422
M. Wt: 382.4 g/mol
InChI Key: RZYGHUWELMKGMI-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3,5-dimethyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a trifluoromethyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-3,5-dimethyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide under specific reaction conditions.

    Carbamoylation: The carbamoyl group can be added through a reaction with an isocyanate compound.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-3,5-dimethyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for halogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 1-ethyl-3,5-dimethyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-3,5-dimethyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-ethyl-3,5-dimethyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrrole-2-carboxylate: Unique due to the presence of the trifluoromethyl group and carbamoyl group.

    1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a carbamoyl group.

    1-[(1-ethyl-3,5-dimethyl-4-pyrazolyl)methyl]-4-(trifluoromethyl)-4-piperidinol: Contains a pyrazole ring and a piperidinol group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21F3N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 1-ethyl-3,5-dimethyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]pyrrole-2-carboxylate

InChI

InChI=1S/C19H21F3N2O3/c1-5-24-12(4)15(11(3)16(24)18(26)27-6-2)17(25)23-14-9-7-8-13(10-14)19(20,21)22/h7-10H,5-6H2,1-4H3,(H,23,25)

InChI Key

RZYGHUWELMKGMI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C

Origin of Product

United States

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